molecular formula C36H45ClN3O8P B1663575 CHLORHYDRATE DE EFONIDIPINE MONOETHANOLATE CAS No. 111011-76-8

CHLORHYDRATE DE EFONIDIPINE MONOETHANOLATE

Numéro de catalogue: B1663575
Numéro CAS: 111011-76-8
Poids moléculaire: 714.2 g/mol
Clé InChI: IKBJGZQVVVXCEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de monométhanoate d’éfonidipine est un bloqueur des canaux calciques de type dihydropyridine. Il est principalement utilisé pour le traitement de l’hypertension artérielle et de l’angine de poitrine. Ce composé est unique en ce qu’il bloque à la fois les canaux calciques de type T et de type L, ce qui contribue à son profil pharmacologique .

Applications De Recherche Scientifique

Pharmacokinetics

Efonidipine exhibits favorable pharmacokinetic properties:

  • Absorption : It is highly lipophilic, allowing for effective cellular penetration.
  • Bioavailability : Studies have shown significant improvements in solubility and bioavailability when formulated with mesoporous silica-based carriers .
  • Elimination : It has a prolonged half-life, facilitating once-daily dosing which enhances patient compliance .

Hypertension Management

Efonidipine is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure compared to other calcium channel blockers like amlodipine. In a study involving type 2 diabetic patients with hypertension, efonidipine showed superior renal protective effects compared to amlodipine, with no significant deterioration in renal function over 12 months .

Angina Pectoris

As an antianginal agent, efonidipine alleviates chest pain by improving myocardial oxygen supply through enhanced coronary blood flow while simultaneously reducing myocardial oxygen demand.

Comparative Study on Renal Function

A randomized clinical trial assessed the effects of efonidipine versus amlodipine on renal function in hypertensive patients with nephropathy. Results indicated that patients treated with efonidipine experienced:

  • Stable serum creatinine levels
  • Improved urinary albumin excretion
  • Reduced arterial stiffness measured by CAVI (cardio-ankle vascular index) over 12 months .

Combination Therapy

Research has explored the combination of efonidipine with other antihypertensives such as chlorthalidone. This combination has been shown to enhance antihypertensive efficacy and reduce mortality rates among patients with resistant hypertension .

Analytical Methods and Formulation Studies

Recent studies have focused on enhancing the solubility and bioavailability of efonidipine through novel formulations:

  • Amorphous Solid Dispersions : Utilizing mesoporous silica significantly improved solubility in both aqueous and phosphate buffer solutions.
  • High-Performance Liquid Chromatography (HPLC) : Robust methods for determining the purity and stability of efonidipine formulations have been developed, ensuring quality control in pharmaceutical applications .

Mécanisme D'action

Le chlorhydrate de monométhanoate d’éfonidipine exerce ses effets en inhibant à la fois les canaux calciques de type L et de type T. Cette inhibition conduit à une vasodilatation et à une diminution de l’automatisme du cœur. Le composé a un effet chronotrope négatif, diminuant la fréquence cardiaque en allongeant la phase tardive de la dépolarisation de phase 4 du potentiel d’action du nœud sinusal. Cela se traduit par une diminution de la demande en oxygène du myocarde et une augmentation du flux sanguin coronaire, atténuant ainsi l’ischémie myocardique .

Composés similaires :

Unicité : Le chlorhydrate de monométhanoate d’éfonidipine est unique en ce qu’il inhibe à la fois les canaux calciques de type L et de type T, ce qui offre des avantages thérapeutiques supplémentaires tels qu’une réduction de la tachycardie réflexe et une meilleure protection rénale .

Analyse Biochimique

Biochemical Properties

Efonidipine Hydrochloride Monoethanolate interacts with both L-type and T-type calcium channels . The R (−)-isomer is very selective for T-type calcium channel, while the S (+)-isomer inhibits the expressed Ca (V)1.2, Ca (V)1.3 and Ca (V)3.1 channel currents almost equally .

Cellular Effects

Efonidipine Hydrochloride Monoethanolate leads to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate . Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine Hydrochloride Monoethanolate prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate .

Molecular Mechanism

Efonidipine Hydrochloride Monoethanolate inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries, thereby attenuating myocardial ischemia .

Temporal Effects in Laboratory Settings

The majority of the pharmacological effect after oral dosing of Efonidipine Hydrochloride Monoethanolate is due to unchanged drug and its metabolites play little role in its therapeutic effect .

Dosage Effects in Animal Models

In vivo pharmacokinetic and pharmacodynamic studies performed using male Wistar rats showed 1.41- and 2.10-fold increase in the area under the curve and Cmax, respectively, along with the improved anti-hypertensive activity of Efonidipine Hydrochloride Monoethanolate .

Metabolic Pathways

Efonidipine Hydrochloride Monoethanolate is primarily metabolized in the liver . The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ) .

Transport and Distribution

Efonidipine Hydrochloride Monoethanolate is transported and distributed within cells and tissues via calcium channels . It acts on both L-type and T-type calcium channels .

Subcellular Localization

Efonidipine Hydrochloride Monoethanolate is localized in the cellular membrane where it interacts with the calcium channels . It inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de monométhanoate d’éfonidipine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés de dihydropyridine avec des réactifs appropriés. La synthèse comprend généralement les étapes suivantes :

Méthodes de production industrielle : La production industrielle de chlorhydrate de monométhanoate d’éfonidipine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de monométhanoate d’éfonidipine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de chlorhydrate de monométhanoate d’éfonidipine .

4. Applications de la recherche scientifique

Le chlorhydrate de monométhanoate d’éfonidipine a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .

Activité Biologique

Efonidipine hydrochloride monoethanolate is a third-generation dihydropyridine calcium channel blocker that exhibits unique pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant case studies and research findings.

Efonidipine acts primarily by blocking both L-type and T-type calcium channels, which leads to:

  • Vasodilation : By inhibiting calcium influx into vascular smooth muscle cells, efonidipine causes relaxation of blood vessels, thereby lowering blood pressure.
  • Negative Chronotropic Effect : It decreases heart rate by acting on sinoatrial (SA) node cells. This is achieved through the inhibition of T-type calcium channels, which prolongs the late phase-4 depolarization of the SA node action potential, effectively reducing heart rate and myocardial oxygen demand .

Pharmacological Profile

The pharmacological profile of efonidipine indicates several beneficial effects:

  • Antihypertensive Effects : Clinical studies have shown that efonidipine significantly reduces both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension. For instance, a study reported a reduction in sitting systolic blood pressure from 144.6 mmHg to 132.9 mmHg after 12 weeks of treatment .
  • Increased Coronary Blood Flow : Efonidipine enhances coronary blood flow, which is crucial for patients with ischemic heart conditions. This effect is attributed to its dual action on calcium channels .
  • Renal Protective Effects : Efonidipine increases glomerular filtration rate without elevating intra-glomerular pressure, thus preventing renal damage associated with hypertension .

Case Study Overview

A multi-center, prospective study involving 53 patients with mild-to-moderate hypertension demonstrated the efficacy of efonidipine. The primary endpoint was the change in heart rate after 12 weeks of treatment with a daily dose of 40 mg. Key findings included:

  • Heart Rate Reduction : The resting heart rate decreased significantly from 81.5 beats/minute to 71.8 beats/minute (p < 0.0001).
  • Blood Pressure Reduction : Significant reductions were also observed in trough sitting systolic and diastolic blood pressures (p < 0.0001) over the same period .

Comparative Studies

Comparative studies have highlighted efonidipine's advantages over traditional antihypertensives:

  • In a head-to-head trial against beta-blockers, efonidipine exhibited superior heart rate-lowering effects without the adverse sympathetic activation seen with other dihydropyridine calcium channel blockers .
  • A recent study indicated that efonidipine may be particularly beneficial for elderly patients or those with specific cardiovascular risk factors due to its dual mechanism of action .

Summary of Biological Activities

Biological Activity Effect
Calcium Channel BlockadeInhibition of L-type and T-type channels
VasodilationDecreased vascular resistance
Negative Chronotropic EffectReduced heart rate
Antihypertensive EffectSignificant reduction in blood pressure
Increased Coronary Blood FlowEnhanced myocardial perfusion
Renal ProtectionIncreased GFR without elevated intra-glomerular pressure

Propriétés

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBJGZQVVVXCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020150
Record name Efonidipine hydrochloride ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-76-8
Record name Efonidipine hydrochloride ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efonidipine hydrochloride ethanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFONIDIPINE HYDROCHLORIDE ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 2
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 3
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 4
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 5
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Reactant of Route 6
EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.